molecular formula C8H10NO5P B055578 4-Phosphonophenylglycine CAS No. 120667-15-4

4-Phosphonophenylglycine

货号: B055578
CAS 编号: 120667-15-4
分子量: 231.14 g/mol
InChI 键: JRQRKFDFHAPMGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phosphonophenylglycine (PPG), specifically the (R,S)-enantiomer, is a potent and selective orthosteric agonist for group III metabotropic glutamate receptors (mGluRs) . These receptors (mGluR4, mGluR6, mGluR7, and mGluR8) modulate synaptic transmission via presynaptic inhibition of glutamate release, offering neuroprotective and anticonvulsive properties . PPG demonstrates high selectivity for mGluR8a (EC₅₀ = 0.2 ± 0.1 µM) and mGluR4a (EC₅₀ = 5.2 ± 0.7 µM), with weaker activity at mGluR7b (EC₅₀ = 185 ± 42 µM) . In vivo, PPG protects against NMDA-induced excitotoxicity (EC₅₀ = 12 µM) and reduces seizure severity in models like maximal electroshock and sound-induced seizures in DBA/2 mice . Unlike other group III agonists, PPG lacks proconvulsive effects, making it a promising therapeutic candidate .

准备方法

Classical Racemic Synthesis of 4-Phosphonophenylglycine

Synthesis of (R,S)-4-Phosphonophenylglycine

The racemic synthesis of PPG begins with the preparation of (R,S)-4-phosphonophenylglycine, a process involving phosphorylation of phenylglycine derivatives. A seminal study described the synthesis of (R,S)-PPG through a multi-step protocol starting from 4-hydroxyphenylglycine . The hydroxy group at the para position was converted to a phosphonate moiety using a two-step sequence: protection of the amino and carboxyl groups, followed by Arbuzov reaction with triethyl phosphite. This method yielded the racemic mixture with moderate efficiency, though enantiomeric separation necessitated further steps .

Critical reaction conditions included the use of anhydrous solvents (e.g., tetrahydrofuran) and temperatures ranging from 80–100°C for the phosphorylation step. The intermediate diethyl 4-(protected phenylglycine)phosphonate was subsequently hydrolyzed under acidic conditions to yield the free phosphonic acid .

Enantiomeric Separation via Protected Intermediates

Racemic PPG was resolved into its enantiomers using chiral auxiliary-assisted crystallization. The amino and carboxyl groups were protected as tert-butoxycarbonyl (Boc) and methyl ester derivatives, respectively, to enhance solubility and facilitate diastereomeric salt formation . Treatment with (R)- or (S)-mandelic acid in ethanol yielded separable diastereomers, which were deprotected via trifluoroacetic acid (TFA) hydrolysis and saponification. This approach achieved enantiomeric excess (ee) values exceeding 98% for both (+)- and (-)-PPG .

Stereoselective Synthesis from Chiral Precursors

Starting Material: (R)-4-Hydroxyphenylglycine

A stereoselective route leveraged (R)-4-hydroxyphenylglycine as the chiral precursor, avoiding the need for post-synthetic resolution . The hydroxy group was protected as a benzyl ether, and the α-position was methylated via the self-regeneration of stereocenters (SROS) method. This involved transient formation of a Schiff base with benzophenone imine, enabling methyl introduction while preserving stereochemical integrity .

StepReagent/ConditionPurposeOutcome
1Benzyl bromide, K₂CO₃Hydroxy protection4-Benzyloxyphenylglycine
2Benzophenone imine, MeIα-Methylation(R)-α-Methyl-4-benzyloxyphenylglycine
3H₂, Pd/CBenzyl deprotection(R)-α-Methyl-4-hydroxyphenylglycine

Triflation and Palladium-Catalyzed Phosphonation

The 4-hydroxy group was converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at -78°C . Subsequent palladium-catalyzed cross-coupling with bis(pinacolato)diboron and tetrakis(triphenylphosphine)palladium(0) introduced the phosphonate moiety. The final deprotection step employed hydrogenolysis to remove benzyl groups, yielding enantiomerically pure (R)-4-phosphonophenylglycine .

Key Reaction Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C, 24 hours

  • Yield: 68–72% after purification

Alternative Approaches and Modifications

Use of Self-Regeneration of Stereocenters

The SROS method, pivotal in maintaining chiral purity, was adapted for PPG derivatives. By temporarily converting the α-amino group into a planar imine, methyl or other alkyl groups could be introduced without racemization . This strategy proved superior to classical resolution, as it eliminated the need for diastereomeric separation and improved overall yield by 15–20% .

Variations in Protecting Groups and Catalysts

Alternative protecting groups, such as allyloxycarbonyl (Alloc) for the amino group, were explored to streamline deprotection. Additionally, nickel catalysts (e.g., NiCl₂(dppf)) were tested for cross-coupling but exhibited lower efficiency compared to palladium systems .

Analytical Characterization and Purity Assessment

Enantiomeric purity was validated using chiral high-performance liquid chromatography (HPLC) with a Crownpak CR(+) column, resolving (+)- and (-)-PPG with baseline separation . Nuclear magnetic resonance (NMR) spectroscopy confirmed structural integrity, with distinct ³¹P NMR signals at δ 18.7 ppm for the phosphonate group . Mass spectrometry (MS) further corroborated molecular weights, showing [M+H]⁺ peaks at m/z 246.1 for PPG .

化学反应分析

Types of Reactions

4-Phosphonophenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can lead to the formation of reduced phosphonophenylglycine analogs.

科学研究应用

Neuropharmacological Applications

1. Neuroprotection and Anticonvulsant Activity

PPG has been extensively studied for its neuroprotective properties, particularly in the context of excitotoxicity caused by glutamate. Research indicates that PPG can protect cultured cortical neurons from toxic pulses of N-methyl-D-aspartate (NMDA), with an effective concentration (EC50) of approximately 12 µM . This protective effect is attributed to its action on group III mGluRs, which modulate neurotransmitter release and can reduce neurotoxicity.

Case Study: NMDA-Induced Toxicity

  • Objective : To evaluate the protective effects of PPG against NMDA-induced toxicity.
  • Methodology : Cultured cortical neurons were exposed to NMDA in the presence of varying concentrations of PPG.
  • Results : PPG significantly reduced neuronal death, demonstrating its potential as a neuroprotective agent.

2. Targeting Neurodegenerative Disorders

Due to its ability to modulate glutamate signaling, PPG has been proposed as a therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of excitatory neurotransmission may help mitigate the neurodegenerative processes associated with these conditions.

Pharmacological Insights

3. Metabotropic Glutamate Receptor Modulation

PPG acts selectively on group III mGluRs, which are involved in presynaptic inhibition of neurotransmitter release. This selectivity is crucial for developing drugs aimed at treating conditions characterized by excessive excitatory neurotransmission.

Data Table: Agonist Potency of PPG on mGluRs

Receptor TypeEC50 (µM)
hmGluR4a5.2 ± 0.7
hmGluR64.7 ± 0.9
hmGluR7b185 ± 42
hmGluR8a0.2 ± 0.1

Research and Development

4. Development of mGluR Antagonists

The compound has also been utilized in studies involving antagonists like (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG), which selectively inhibits group II and III mGluRs . These studies have provided insights into the role of glutamate receptors in various physiological and pathological processes.

Case Study: CPPG as an Antagonist

  • Objective : To assess the effects of CPPG on mGluR-mediated signaling.
  • Methodology : Adult rat cortical slices were treated with CPPG, followed by measurement of cyclic AMP accumulation.
  • Results : CPPG effectively reversed L-AP4-induced inhibition, confirming its role as a potent antagonist at group II and III mGluRs.

作用机制

4-Phosphonophenylglycine exerts its effects by acting as an agonist for group III metabotropic glutamate receptors. These receptors modulate the release of neurotransmitters through presynaptic inhibition. The compound binds to these receptors, leading to the inhibition of calcium channels, activation of potassium channels, and direct interaction with the neurotransmitter release machinery . This results in reduced neurotoxicity and provides neuroprotection.

相似化合物的比较

Below is a comparative analysis of PPG with L-2-amino-4-phosphonobutyrate (L-AP4), L-serine-O-phosphate (L-SOP), and (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I).

Receptor Selectivity and Potency

Compound mGluR4a (EC₅₀, µM) mGluR6 (EC₅₀, µM) mGluR7b (EC₅₀, µM) mGluR8a (EC₅₀, µM) Key Receptor Preferences
PPG 5.2 ± 0.7 4.7 ± 0.9 185 ± 42 0.2 ± 0.1 mGluR8a > mGluR4a > mGluR6
L-AP4 0.7* 1.0* >300* 0.3* mGluR4a ≈ mGluR8a > mGluR6
L-SOP 3.0* 2.0* >300* 0.6* mGluR8a > mGluR4a > mGluR6
ACPT-I 1.5† N/A >300† 0.2† mGluR8a ≈ mGluR4a

*Data from historical studies ; †Estimated from in vitro assays .

Key Findings :

  • PPG exhibits superior selectivity for mGluR8a over mGluR4a compared to L-AP4 and L-SOP .
  • L-AP4 and L-SOP show broader activity but lower potency at mGluR7b, which is linked to adverse effects like proconvulsion .

Pharmacological Effects

Compound Neuroprotection (Excitotoxicity) Anticonvulsant Activity Proconvulsive Risk In Vivo Efficacy (Models)
PPG +++ (EC₅₀ = 12 µM) +++ (MES, DBA/2 mice) None NMDA lesions, hypoxia/hypoglycemia
L-AP4 ++ ++ Moderate Limbic seizures, cortical injury
L-SOP ++ + High Sound-induced seizures (limited)
ACPT-I +++ +++ Low Forced swim test (antidepressant-like)

Key Findings :

  • PPG uniquely lacks proconvulsive effects, unlike L-AP4 and L-SOP, which exacerbate seizures at high doses .
  • ACPT-I shows dual neuroprotective and antidepressant-like activity, expanding its therapeutic scope .

Mechanistic and Clinical Insights

  • PPG : Enhances recovery of synaptic transmission post-hypoxia/hypoglycemia by inhibiting glutamate release . Its effects are reversed by group III antagonists (e.g., (R,S)-α-methylserine-O-phosphate), confirming receptor specificity .
  • L-AP4/L-SOP : Although effective in reducing glutamate release, their activity at mGluR7 (implicated in anxiety) and proconvulsive risks limit clinical utility .

生物活性

4-Phosphonophenylglycine (PPG) is a compound recognized primarily for its role as a selective agonist of group III metabotropic glutamate receptors (mGluRs). This article explores its biological activity, pharmacological properties, and implications in various physiological contexts based on diverse research findings.

This compound has the following chemical properties:

  • Chemical Name : this compound
  • Molecular Formula : C11H14NO5P
  • CAS Number : 183364-82-1

PPG acts primarily on group III mGluRs, specifically targeting mGluR4 and mGluR8. These receptors are involved in several neurological processes, including synaptic transmission modulation and neuroprotection. PPG exhibits a preference for mGluR8, being approximately 25-fold more selective for this receptor compared to others in the group .

Pharmacological Characterization

Research has shown that PPG can modulate neurotransmitter release, particularly glutamate, which plays a critical role in excitatory signaling in the central nervous system. The activation of mGluRs by PPG results in various downstream effects, including:

  • Reduction of excitotoxicity in oligodendrocytes under conditions of stress .
  • Inhibition of inflammatory chemokine production and neurotoxicity in astrocytes and microglia .
  • Modulation of pain transmission through peripheral nociceptors, acting as an autoinhibitory mechanism to reduce hyperalgesia .

Neuroprotective Effects

PPG has been demonstrated to exert neuroprotective effects in various models:

  • Oligodendrocyte Survival :
    • A study indicated that pretreatment with PPG significantly reduced oligodendrocyte death induced by kainic acid exposure. This effect was dependent on the presence of astrocytes, highlighting the importance of glial cells in mediating PPG's protective actions .
  • Pain Modulation :
    • In animal models, PPG and other group III mGluR agonists were shown to inhibit pain transmission effectively. Blocking these receptors led to increased nociceptive behaviors, suggesting their role as endogenous modulators of pain .
  • Anticonvulsant Activity :
    • PPG has been reported to have anticonvulsant properties in vivo, providing potential therapeutic benefits for epilepsy and other seizure disorders .

Comparative Analysis of Biological Activity

The table below summarizes the biological activities associated with this compound compared to other related compounds.

CompoundReceptor TargetBiological ActivityReferences
This compoundmGluR4, mGluR8Neuroprotective, Anticonvulsant
L-AP4mGluR4Reduces excitotoxicity
CPPGmGluR3Antagonist; inhibits neurotransmitter release

常见问题

Q. Basic: What are the standard methods for synthesizing and characterizing 4-Phosphonophenylglycine (PPG) in academic research?

Methodological Answer:
PPG is synthesized via phosphorylation of phenylglycine derivatives, often using phosphonic acid precursors under controlled pH conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and ³¹P spectra) and high-performance liquid chromatography (HPLC) to assess purity (>95% required for in vivo studies). Mass spectrometry (MS) validates molecular weight (C₈H₁₀NO₅P, 231.1 g/mol) .

Q. Basic: How do researchers confirm PPG’s specificity as a group III mGluR agonist in experimental models?

Methodological Answer:
Specificity is validated using radioligand binding assays (e.g., [³H]-L-AP4 displacement in mGluR4/7/8 subtypes) and functional assays measuring cAMP inhibition or calcium mobilization in transfected HEK293 cells. Selectivity over group I/II mGluRs is confirmed via competitive antagonism with selective inhibitors like LY341495 .

Q. Basic: What are the primary in vivo and in vitro models used to study PPG’s neuroprotective effects?

Methodological Answer:
Common models include:

  • In vitro : Glutamate-induced excitotoxicity in cortical or hippocampal neuronal cultures, with cell viability assessed via MTT or LDH assays.
  • In vivo : Rodent models of kainic acid-induced seizures or middle cerebral artery occlusion (MCAO) for stroke, evaluating neuroprotection through histopathology (e.g., TUNEL staining) and behavioral outcomes .

Q. Basic: What pharmacokinetic parameters are critical for optimizing PPG dosing in preclinical studies?

Methodological Answer:
Key parameters include bioavailability (oral vs. intracerebroventricular administration), blood-brain barrier permeability (measured via logP values and in situ perfusion), and plasma half-life (t½). LC-MS/MS quantifies plasma and brain tissue concentrations to establish dose-response curves .

Q. Advanced: How does PPG’s neuroprotective mechanism against excitotoxicity differ from NMDA receptor antagonists, and what methodological approaches resolve this?

Methodological Answer:
Unlike NMDA antagonists (e.g., MK-801), PPG modulates glutamatergic signaling presynaptically via mGluR4/7 activation, reducing glutamate release. Methodologically, paired electrophysiological recordings (field potentials in hippocampal slices) and microdialysis (measuring extracellular glutamate) differentiate presynaptic vs. postsynaptic effects. This explains why PPG avoids the neuropsychiatric side effects seen with NMDA antagonists .

Q. Advanced: How can researchers address contradictions in PPG’s efficacy between in vitro and in vivo neuroprotection studies?

Methodological Answer:
Discrepancies often arise from differences in receptor expression (e.g., mGluR4 dominance in vitro vs. mGluR7 in vivo) or pharmacokinetic limitations. Strategies include:

  • Using conditional mGluR knockout mice to isolate receptor subtypes.
  • Co-administering PPG with BBB permeabilizers (e.g., mannitol) to enhance brain uptake.
  • Employing positron emission tomography (PET) with [¹¹C]-PPG to track in vivo distribution .

Q. Advanced: What experimental designs improve selectivity for mGluR4 versus mGluR7/8 in PPG studies?

Methodological Answer:
Use subtype-specific antagonists (e.g., MSOP for mGluR8) in combination with PPG. CRISPR-Cas9-edited cell lines expressing individual mGluR subtypes enable isolated receptor profiling. In vivo, mGluR4-preferring allosteric enhancers (e.g., PHCCC) can augment PPG’s effects to confirm target engagement .

Q. Advanced: Why do some studies report limited efficacy of PPG in chronic neurodegenerative models compared to acute injury models?

Methodological Answer:
Chronic models (e.g., Alzheimer’s transgenic mice) involve multifactorial pathologies (e.g., amyloid-β, tau), whereas PPG primarily targets glutamate excitotoxicity. Methodological solutions include:

  • Combining PPG with antioxidants (e.g., NAC) or anti-inflammatory agents.
  • Longitudinal behavioral assays (Morris water maze) paired with biomarker analysis (GFAP for astrogliosis) .

Q. Advanced: How do researchers validate PPG’s antidepressant-like effects in behavioral despair tests?

Methodological Answer:
The forced swim test (FST) and tail suspension test (TST) in rodents are standard. PPG’s effects are quantified via immobility time reduction, with controls for locomotor activity (open field test). Mechanistic validation includes microdialysis for serotonin/dopamine levels and c-Fos immunohistochemistry to map neuronal activation .

Q. Advanced: What are the challenges in distinguishing orthosteric vs. allosteric activation of mGluRs by PPG, and how are they addressed?

Methodological Answer:
Orthosteric activation is confirmed via competitive binding with known orthosteric antagonists (e.g., MAP4). Allosteric modulation is tested using Schild regression analysis or fluorescence resonance energy transfer (FRET) assays detecting receptor conformational changes. PPG’s lack of effect in mGluR4 knockout models further supports orthosteric action .

属性

IUPAC Name

2-(4-phosphonoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c10-8(11)5-9-6-1-3-7(4-2-6)15(12,13)14/h1-4,9H,5H2,(H,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFUPHWSJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635883
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120667-15-4
Record name N-(4-Phosphonophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phosphonophenylglycine
4-Phosphonophenylglycine
4-Phosphonophenylglycine
4-Phosphonophenylglycine
4-Phosphonophenylglycine
4-Phosphonophenylglycine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。